molecular formula C13H14O3 B6220949 methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate CAS No. 2770372-17-1

methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate

Cat. No. B6220949
CAS RN: 2770372-17-1
M. Wt: 218.2
InChI Key:
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Description

Methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate, also known as methyl 3-phenylprop-2-enoate, is a versatile organic compound typically used in a variety of scientific research applications. It is a colorless, volatile liquid with a strong odor and a boiling point of about 106°C. Methyl 3-phenylprop-2-enoate has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Methyl 3-phenylprop-2-enoate is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. In addition, it has been used in medicinal chemistry, as an inhibitor of certain enzymes, and as a ligand for proteins. It has also been used in biochemistry to study the structure and function of various proteins.

Mechanism of Action

Methyl 3-phenylprop-2-enoate acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the substrate from binding and undergoing the catalyzed reaction. This inhibition can be used to study the structure and function of the enzyme and to identify potential therapeutic targets.
Biochemical and Physiological Effects
Methyl 3-phenylprop-2-enoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models. In addition, it has been found to have anti-cancer properties in vitro and in vivo. Furthermore, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to improved drug efficacy.

Advantages and Limitations for Lab Experiments

Methyl 3-phenylprop-2-enoate has many advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, it can be used in a variety of different experiments, such as organic synthesis, medicinal chemistry, and biochemistry. However, it has some limitations as well. It is volatile and has a strong odor, which can make it difficult to work with in some experiments. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Methyl 3-phenylprop-2-enoate has many potential future applications in scientific research. Its anti-cancer properties could be explored further, as could its potential to inhibit the metabolism of drugs. In addition, its potential to inhibit the growth of certain bacteria and fungi could be explored for potential therapeutic applications. Furthermore, its ability to bind to proteins could be explored as a way to study protein structure and function. Finally, its potential as a catalyst for various reactions could be explored, as well as its potential to be used in organic synthesis.

Synthesis Methods

Methyl 3-phenylprop-2-enoate is typically synthesized through a two-step reaction. The first step is the condensation of benzaldehyde and acrolein, which produces 2-phenyl-2-propenal. This reaction is catalyzed by a base such as sodium hydroxide and is usually performed in an aqueous medium. The second step is the esterification of 2-phenyl-2-propenal with methanol, which produces methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate 3-phenylprop-2-enoate. This reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate involves the reaction of 2-phenylprop-2-en-1-ol with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "2-phenylprop-2-en-1-ol", "Methyl acrylate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-phenylprop-2-en-1-ol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add methyl acrylate to the solution while stirring continuously.", "Step 4: Heat the reaction mixture at a suitable temperature (e.g. 60-80°C) for a few hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then add water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the desired product, methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate." ] }

CAS RN

2770372-17-1

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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